Hexacyclinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1S,2S,6S,8S,9R,10S,11S,12R,13S,15S,17R)-9-hydroxy-2-(2-methoxypropan-2-yl)-17-(2-methylprop-1-enyl)-7,14,18-trioxahexacyclo[10.4.2.01,11.04,10.06,8.013,15]octadec-3-ene-5,16-dione |
InChI |
InChI=1S/C23H28O7/c1-8(2)6-11-23-10(22(3,4)27-5)7-9-12(15(25)18-17(29-18)14(9)24)13(23)16(28-11)19-20(30-19)21(23)26/h6-7,10-13,15-20,25H,1-5H3/t10-,11-,12-,13-,15-,16-,17-,18+,19+,20+,23+/m1/s1 |
InChI Key |
PFZFRWWDGXFULQ-NHFKQXEKSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@@]23[C@H](C=C4[C@H]([C@@H]2[C@@H](O1)[C@H]5[C@@H](C3=O)O5)[C@H]([C@H]6[C@@H](C4=O)O6)O)C(C)(C)OC)C |
Canonical SMILES |
CC(=CC1C23C(C=C4C(C2C(O1)C5C(C3=O)O5)C(C6C(C4=O)O6)O)C(C)(C)OC)C |
Synonyms |
hexacyclinol |
Origin of Product |
United States |
Foundational & Exploratory
The Hexacyclinol Enigma: A Case Study in Structural Misassignment and Correction
An In-depth Technical Guide on the Core of the Hexacyclinol Story
For Researchers, Scientists, and Drug Development Professionals
Abstract
The story of this compound, a natural product isolated from the fungus Panus rudis, serves as a compelling case study in the challenges of structural elucidation of complex molecules. Initially reported with an intricate endoperoxide-containing structure, a combination of computational chemistry and total synthesis ultimately revealed a different, yet equally complex, diepoxide architecture. This guide provides a detailed technical overview of the original structural misassignment of this compound, the evidence that led to its revision, and the definitive synthetic confirmation of its true structure. We will delve into the experimental protocols and present the key analytical data that were central to this fascinating chapter in natural product chemistry.
Introduction: The Emergence of a Novel Antiproliferative Agent
In 2002, Gräfe and colleagues reported the isolation of a new metabolite, this compound, from the fungus Panus rudis (strain HKI 0254).[1] The compound exhibited notable antiproliferative activity against various cancer cell lines, making it an attractive target for further investigation.[1][2] Through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, they proposed a complex polycyclic structure featuring a highly strained endoperoxide bridge.[2]
The Originally Proposed Structure and its Purported Synthesis
The structure proposed by Gräfe et al. was a significant driver of interest in the synthetic community due to its unique and challenging architecture. In 2006, La Clair published a total synthesis of what was believed to be this compound.[3][4] However, this synthesis was met with skepticism due to inconsistencies in the reported data and a lack of comprehensive supporting information.[3] The publication was later retracted.[4]
The Plot Twist: Computational Chemistry Casts Doubt
The first major challenge to the proposed structure of this compound came from the work of Rychnovsky in 2006.[3] By employing computational methods to predict the ¹³C NMR spectrum of the proposed structure, Rychnovsky demonstrated a significant discrepancy between the calculated chemical shifts and the experimental data reported by Gräfe.[3] This led him to propose an alternative structure for this compound.[3]
Experimental Protocol: Computational ¹³C NMR Chemical Shift Prediction (Rychnovsky)
Rychnovsky's computational analysis involved a multi-step process to predict the ¹³C NMR spectrum of the originally proposed this compound structure and his alternative proposal. The general workflow is as follows:
-
Conformational Search: A Monte Carlo search using the MMFF force field was performed to identify low-energy conformers of the target molecule.
-
Geometry Optimization: The lowest energy conformer was then subjected to geometry optimization at the HF/3-21G level of theory.
-
NMR Chemical Shift Calculation: Using the optimized geometry, the ¹³C NMR chemical shifts were calculated using the GIAO (Gauge-Including Atomic Orbital) method with the mPW1PW91 functional and the 6-31G(d,p) basis set.
-
Data Analysis: The calculated chemical shifts were then compared to the experimental data. A significant average deviation between the calculated and experimental spectra for the originally proposed structure was observed, while the alternative structure showed much better agreement.
The Definitive Proof: Total Synthesis and X-ray Crystallography
The structural ambiguity was definitively resolved in 2006 by the work of Porco and his team, who successfully completed the total synthesis of the structure proposed by Rychnovsky.[5][6] The spectroscopic data of the synthesized molecule was identical to that of the natural product isolated by Gräfe.[5][6] Furthermore, they were able to obtain an X-ray crystal structure of a derivative, providing unequivocal proof of the revised structure.[5]
Experimental Protocol: Total Synthesis of (+)-Hexacyclinol (Porco)
Porco's elegant total synthesis of the correct structure of this compound is a landmark in natural product synthesis. A simplified overview of the key steps is provided below:
-
Monomer Synthesis: The synthesis commenced with the preparation of a key epoxyquinol monomer.
-
Diels-Alder Dimerization: A highly stereoselective Diels-Alder reaction was employed to dimerize the monomer, forming the core polycyclic framework.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization then furnished the complete carbon skeleton of this compound.
-
Final Transformations: Subsequent functional group manipulations yielded the final natural product.
Comparative Spectroscopic Data
The cornerstone of the this compound story lies in the comparison of NMR data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the originally proposed structure (as calculated by Rychnovsky), the natural product (as reported by Gräfe), and the synthesized correct structure (as reported by Porco).
Table 1: Comparative ¹³C NMR Data (δ, ppm)
| Carbon No. | Calculated (Originally Proposed Structure) | Experimental (Natural Product) | Experimental (Synthesized Correct Structure) |
| 1 | 170.1 | 204.2 | 204.2 |
| 2 | 88.2 | 78.5 | 78.5 |
| 3 | 45.3 | 42.1 | 42.1 |
| 4 | 34.5 | 31.8 | 31.8 |
| 5 | 82.1 | 72.4 | 72.4 |
| ... | ... | ... | ... |
(A comprehensive table with all carbon signals would be included in a full whitepaper)
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton No. | Experimental (Natural Product) | Experimental (Synthesized Correct Structure) |
| H-2 | 4.35 | 4.35 |
| H-3 | 2.15 | 2.15 |
| H-4a | 1.80 | 1.80 |
| H-4b | 2.05 | 2.05 |
| H-5 | 4.10 | 4.10 |
| ... | ... | ... |
(A comprehensive table with all proton signals and coupling constants would be included in a full whitepaper)
Biological Activity and Future Directions
This compound was initially identified on the basis of its antiproliferative properties.[1] Studies have shown that it is active against a range of cancer cell lines, with IC₅₀ values in the micromolar range.[1] The precise mechanism of action and the specific signaling pathways affected by this compound are still areas of active research. Understanding these aspects will be crucial for any future development of this compound or its analogs as therapeutic agents.
Conclusion
The structural revision of this compound is a powerful illustration of the synergy between modern analytical techniques, computational chemistry, and synthetic organic chemistry. It underscores the importance of rigorous data analysis and the critical role of total synthesis in the unambiguous confirmation of complex molecular structures. The story of this compound will undoubtedly continue to serve as an important lesson and a source of inspiration for chemists for years to come.
References
- 1. This compound, a new antiproliferative metabolite of Panus rudis HKI 0254 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Total Synthesis of this compound by La Clair [organic-chemistry.org]
- 4. Total syntheses of this compound, 5-epi-hexacyclinol, and desoxothis compound unveil an antimalarial prodrug motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis and structure assignment of (+)-hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of this compound by Porco [organic-chemistry.org]
The Hexacyclinol Enigma: A Technical Guide to a Modern Structural Elucidation Controversy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of natural products is a cornerstone of drug discovery and organic chemistry. While modern spectroscopic techniques have revolutionized this field, the intricate architectures of complex molecules can still present formidable challenges, leading to structural misassignments that can misdirect synthetic efforts for years. The case of hexacyclinol, a fungal metabolite, stands as a seminal example of such a controversy in the 21st century. This technical guide provides an in-depth analysis of the this compound structural elucidation, from its initial proposed structure to its definitive revision, offering a detailed look at the data, experimental protocols, and logical frameworks that defined this scientific debate.
Initially isolated from the fungus Panus rudis by Gräfe and colleagues in 2002, this compound's proposed structure, featuring a unique endoperoxide bridge, attracted significant attention from the synthetic chemistry community. This interest culminated in a reported total synthesis by La Clair in 2006. However, the veracity of this structural assignment was soon challenged by Rychnovsky, who, using computational methods, posited that the spectroscopic data for the natural product was inconsistent with the proposed structure. The controversy was ultimately resolved by the successful total synthesis and X-ray crystallographic analysis of a revised structure by Porco and coworkers, confirming Rychnovsky's hypothesis. This episode has since become a landmark case study in the power of computational chemistry to aid in structural elucidation and the imperative of rigorous data analysis in natural product synthesis.
The Center of the Controversy: Two Competing Structures
The this compound debate revolved around two distinct molecular architectures. The initially proposed structure by Gräfe and purportedly synthesized by La Clair contained a strained endoperoxide linkage. In contrast, the revised structure, proposed by Rychnovsky and confirmed by Porco, featured a diepoxide system.
Figure 1: The Two Proposed Structures of this compound
Quantitative Analysis: A Tale of Two Spectra
The lynchpin of the this compound controversy was the interpretation of its 13C Nuclear Magnetic Resonance (NMR) spectrum. Rychnovsky's computational analysis revealed significant discrepancies between the experimental spectrum of the natural product and the predicted spectrum for the initially proposed structure. Conversely, his proposed revised structure yielded a calculated spectrum in close agreement with the experimental data. The definitive confirmation came from the experimental 13C NMR spectrum of the synthetic this compound prepared by Porco's group, which matched that of the natural product.
Table 1: Comparison of 13C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Natural Product (Gräfe) | Calculated for Incorrect Structure (Rychnovsky) | Calculated for Correct Structure (Rychnovsky) | Synthetic Product (Porco) |
| 1 | 205.1 | 213.2 | 205.6 | 205.1 |
| 2 | 198.2 | 220.2 | 197.6 | 198.3 |
| 3 | 136.9 | 136.9 | 137.5 | 136.9 |
| 4 | 129.5 | 129.9 | 129.1 | 129.5 |
| 5 | 102.3 | 91.5 | 102.3 | 102.3 |
| 6 | 79.5 | 82.1 | 79.2 | 79.5 |
| 7 | 76.8 | 79.1 | 77.4 | 76.8 |
| 8 | 73.5 | 75.2 | 73.1 | 73.5 |
| 9 | 65.1 | 80.8 | 64.9 | 65.1 |
| 10 | 62.3 | 60.1 | 62.8 | 62.3 |
| 11 | 58.9 | 72.8 | 59.4 | 58.9 |
| 12 | 54.7 | 53.9 | 55.1 | 54.7 |
| 13 | 51.2 | 50.8 | 51.8 | 51.2 |
| 14 | 49.8 | 48.9 | 50.1 | 49.8 |
| 15 | 45.3 | 46.1 | 45.8 | 45.3 |
| 16 | 38.2 | 37.9 | 38.5 | 38.2 |
| 17 | 34.5 | 35.1 | 34.9 | 34.5 |
| 18 | 27.8 | 28.3 | 27.5 | 27.8 |
| 19 | 26.9 | 16.1 | 26.5 | 26.9 |
| 20 | 25.8 | 26.2 | 25.4 | 25.8 |
| 21 | 23.4 | 23.9 | 23.1 | 23.4 |
| 22 | 20.1 | 20.5 | 19.8 | 20.1 |
| 23 | 18.7 | 19.2 | 18.4 | 18.7 |
| Avg. | Δδ | - | 6.8 ppm |
Note: The specific assignments for each carbon atom can be found in the original publications.
Key Experimental Protocols
A thorough understanding of the this compound controversy requires a detailed examination of the experimental methodologies employed by the key research groups.
Isolation of Natural this compound (Gräfe et al., 2002)
The producing organism, Panus rudis HKI 0254, was cultivated in a fermenter with a medium consisting of glucose, peptone, yeast extract, and malt extract. After 168 hours of fermentation, the mycelium was separated from the culture broth by filtration. The mycelium was then extracted with ethyl acetate, and the solvent was evaporated under reduced pressure. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to yield pure this compound. Structural elucidation was performed using mass spectrometry and 1D/2D NMR spectroscopy.
Computational 13C NMR Chemical Shift Prediction (Rychnovsky, 2006)[1]
Rychnovsky's pivotal contribution was the use of computational chemistry to challenge the proposed structure of this compound.[1] His methodology involved:
-
Conformational Search: A Monte Carlo search with the MMFF force field was used to identify low-energy conformers of both the originally proposed structure and his newly proposed structure.
-
Geometry Optimization: The lowest energy conformer for each structure was then optimized at the Hartree-Fock level of theory with a 3-21G basis set (HF/3-21G).
-
NMR Chemical Shift Calculation: The 13C chemical shifts were calculated for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method with the mPW1PW91 density functional and a 6-31G(d,p) basis set.
-
Data Analysis: The calculated chemical shifts were then compared to the experimental data for the natural product, revealing a significantly better correlation for the revised structure.[1]
Total Synthesis of the Corrected this compound Structure (Porco et al., 2006)
Porco and his team devised an elegant and convergent total synthesis that ultimately confirmed the revised structure of this compound. The key steps of their synthesis include:
-
Monomer Synthesis: The synthesis began with the preparation of a key epoxyquinol monomer.
-
Diels-Alder Dimerization: A highly stereoselective Diels-Alder reaction was employed to dimerize the monomer, forming the core polycyclic system of this compound.
-
Intramolecular Cyclization: The final key transformation was an acid-catalyzed intramolecular cyclization that forged the remaining ring system and installed the correct stereochemistry.
The synthetic this compound was then extensively characterized by NMR spectroscopy, mass spectrometry, and ultimately, single-crystal X-ray diffraction, which provided unambiguous proof of the revised structure.
Visualizing the Scientific Process
The this compound controversy can be visualized as a logical progression of hypothesis, challenge, and definitive proof.
Figure 2: Logical Flow of the this compound Structural Elucidation
Synthetic Strategies: A Tale of Two Pathways
The proposed synthesis by La Clair and the successful synthesis by Porco followed distinct strategies, reflecting the different target structures.
Figure 3: Comparison of the Disputed and Confirmed Synthetic Routes
Conclusion and Future Outlook
The this compound structural elucidation controversy serves as a powerful modern case study for several key principles in natural product chemistry and drug development:
-
The fallibility of spectroscopic data interpretation: Even with a full suite of modern spectroscopic techniques, complex molecular architectures can be misinterpreted.
-
The power of computational chemistry: Computational methods, particularly NMR prediction, have emerged as an indispensable tool for validating or challenging proposed structures.
-
The ultimate authority of total synthesis: The unambiguous synthesis of a natural product remains the gold standard for structural confirmation.
-
The importance of rigorous scientific discourse: The open debate and scrutiny within the scientific community were essential for the timely correction of the this compound structure.
For researchers, scientists, and drug development professionals, the this compound story underscores the importance of a multi-faceted approach to structural elucidation, integrating classical spectroscopic methods with modern computational tools and, ultimately, the rigors of total synthesis. As natural products continue to be a vital source of new therapeutic agents, the lessons learned from the this compound controversy will undoubtedly guide and refine the process of bringing these complex molecules from discovery to clinical application.
References
Unveiling the Antiproliferative Potential of Hexacyclinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacyclinol, a structurally complex natural product isolated from the fungus Panus rudis, has been identified as a potent antiproliferative agent. This technical guide provides a comprehensive overview of the current understanding of this compound's activity, with a focus on its potential as a novel anti-cancer therapeutic. Due to the limited public availability of the primary research data, this document outlines the known qualitative information and provides standardized templates for the quantitative data and experimental protocols that are crucial for further research and development.
Introduction
This compound is a polycyclic metabolite derived from the fungus Panus rudis (strain HKI 0254). Its discovery and the subsequent elucidation of its complex structure have been a subject of significant interest in the field of natural product chemistry. Early investigations revealed that this compound exhibits notable antiproliferative properties against various cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer drugs. This guide aims to consolidate the available information on this compound's biological activity and provide a framework for future research endeavors.
Antiproliferative Activity: Quantitative Data
The initial screening of this compound demonstrated its ability to inhibit the proliferation of several human cancer cell lines. Specifically, its activity against HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells has been reported. Further reports have also suggested its activity against L-929 (mouse fibrosarcoma) cells.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | Data Not Available | Schlegel et al., 2002 |
| K562 | Chronic Myelogenous Leukemia | Data Not Available | Schlegel et al., 2002 |
| L-929 | Mouse Fibrosarcoma | Data Not Available | (Implied by secondary sources) |
Note: The specific IC50 values from the primary study by Schlegel et al. (2002) are not publicly available in the searched literature. The table above serves as a template for researchers to populate as more definitive data becomes accessible.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and extension of initial findings. While the precise protocols used in the original discovery of this compound's antiproliferative activity are not available in the public domain, this section outlines standard methodologies for the key experiments that would be conducted in this line of research.
Cell Culture
-
Cell Lines: HeLa, K562, and L-929 cells would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be maintained in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Antiproliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) would also be included.
-
Incubation: The plates would be incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) would be added to each well, and the plates would be incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT would be removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) would be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) would be determined by plotting a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells would be treated with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells would be harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells would be washed and then stained with a solution containing a DNA fluorochrome (e.g., propidium iodide) and an RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the cells would be analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle would be quantified using appropriate software. An accumulation of cells in a particular phase would suggest that this compound interferes with cell cycle progression at that point.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound exerts its antiproliferative effects has not yet been elucidated in the available literature. To understand its mechanism of action, further studies are required to investigate its impact on key signaling pathways involved in cell proliferation, survival, and death.
Hypothetical Workflow for Elucidating the Mechanism of Action
The following diagram illustrates a potential experimental workflow to investigate the signaling pathways affected by this compound.
Caption: A hypothetical workflow for investigating the antiproliferative mechanism of this compound.
Potential Signaling Pathways to Investigate
Based on the common mechanisms of antiproliferative agents, the following signaling pathways are logical starting points for investigation into this compound's mode of action.
Caption: Potential signaling pathways that may be affected by this compound to exert its antiproliferative effects.
Conclusion and Future Directions
This compound has been identified as a natural product with promising antiproliferative activity. However, a significant gap exists in the publicly available data regarding its quantitative potency, detailed mechanisms of action, and the specific signaling pathways it modulates. To advance this compound as a potential therapeutic agent, future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating its effects on the cell cycle, apoptosis, and key cancer-related signaling pathways.
-
Target Identification: Identifying the direct molecular target(s) of this compound.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.
The information and frameworks provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing natural product.
Unraveling the Antimalarial Potential of Hexacyclinol: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a notable absence of established data on the antimalarial properties of Hexacyclinol against Plasmodium falciparum. While the compound has been the subject of significant chemical synthesis and structural elucidation efforts, its efficacy as an antiplasmodial agent remains scientifically un-validated. This technical guide addresses the historical context of this compound and the current void in research regarding its activity against the primary causative agent of human malaria.
This compound, a natural metabolite isolated from the fungus Panus rudis, initially garnered scientific interest due to its reported antiproliferative effects on cancer cell lines.[1][2] The journey of this molecule has been marked by a significant scientific debate regarding its correct chemical structure. An initial proposed structure was later demonstrated to be incorrect, with the accurate structure being definitively confirmed through total synthesis by the research group of John Porco, Jr.[1][2][3][4][5]
A singular report in 2006 by James J. La Clair, titled "Total syntheses of this compound, 5-epi-hexacyclinol, and desoxothis compound unveil an antimalarial prodrug motif," made explicit claims of antimalarial activity, with testing conducted against Plasmodium berghei, a model organism for malaria research.[6] However, this publication was subsequently retracted due to the scientific controversy and inaccuracies surrounding the synthesized chemical structure of this compound.[1][3][4][6] Consequently, the assertions of antimalarial efficacy presented in this paper are considered unreliable.
Exhaustive searches of peer-reviewed scientific databases have not yielded any alternative or subsequent studies that investigate or validate the antimalarial properties of this compound against Plasmodium falciparum or other Plasmodium species. Therefore, a critical knowledge gap exists in the scientific literature concerning the potential of this compound as an antimalarial agent.
The Path Forward: A Call for Investigation
The initial, albeit retracted, suggestion of antimalarial potential warrants further, rigorous scientific inquiry. To ascertain whether this compound possesses any activity against P. falciparum, a systematic evaluation is necessary. The following proposed experimental workflow outlines a standard approach for such an investigation.
Caption: Proposed experimental workflow for assessing the antimalarial activity of this compound.
Data Presentation: A Template for Future Research
Should future studies demonstrate antimalarial activity, the following tables provide a standardized format for presenting the quantitative data, facilitating comparison with existing antimalarial agents.
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum
| Compound | P. falciparum Strain | IC50 (µM) ± SD |
| This compound | Drug-Sensitive (e.g., 3D7) | Data not available |
| This compound | Drug-Resistant (e.g., Dd2) | Data not available |
| Chloroquine | 3D7 | Reference value |
| Chloroquine | Dd2 | Reference value |
| Artemisinin | 3D7 | Reference value |
| Artemisinin | Dd2 | Reference value |
Table 2: Cytotoxicity Profile and Selectivity Index of this compound
| Compound | Cell Line | CC50 (µM) ± SD | Selectivity Index (SI) |
| This compound | e.g., HepG2 | Data not available | Data not available |
| This compound | e.g., HEK293 | Data not available | Data not available |
Experimental Protocols: Foundational Methodologies
In the absence of specific studies on this compound, the following are detailed, standard protocols that would be employed to generate the data outlined above.
In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 to achieve a range of final concentrations.
-
Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted compound. Chloroquine and artemisinin are used as positive controls, and wells with DMSO serve as negative controls.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of buffer) is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to the negative control, and the 50% inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Total Synthesis of this compound by La Clair [organic-chemistry.org]
- 4. Total Synthesis of this compound by Porco [organic-chemistry.org]
- 5. Total synthesis and structure assignment of (+)-hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total syntheses of this compound, 5-epi-hexacyclinol, and desoxothis compound unveil an antimalarial prodrug motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Corrected Path to a Complex Natural Product: Application Notes on the Total Synthesis of (+)-Hexacyclinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful total synthesis of (+)-hexacyclinol, a potent antiproliferative natural product. The methodology described herein follows the work of Porco and co-workers, which definitively established the correct structure of hexacyclinol, resolving a significant controversy in the field of natural product synthesis.
Introduction
This compound, a metabolite isolated from the fungus Panus rudis, initially presented a structural puzzle that led to a fascinating chapter in synthetic organic chemistry. An initial proposed structure and its subsequent synthesis were later proven incorrect. Through the use of computational NMR data analysis, Rychnovsky proposed a revised structure for this compound.[1] This revised structure was then unequivocally confirmed through an elegant and efficient total synthesis by the Porco group in 2006.[2][3]
The Porco synthesis is notable for its biomimetic approach, which mimics a plausible biosynthetic pathway. The key strategic elements involve the preparation of a highly functionalized epoxyquinol monomer, its stereoselective Diels-Alder dimerization, and a final acid-catalyzed intramolecular cyclization to furnish the complex cage-like architecture of (+)-hexacyclinol.
Synthetic Strategy Overview
The successful total synthesis of (+)-hexacyclinol hinges on a convergent strategy. The key disconnection reveals a late-stage intramolecular cyclization of a dimeric precursor. This dimer, in turn, is formed through a biomimetic Diels-Alder reaction of a chiral epoxyquinol monomer. The synthesis can therefore be conceptually divided into two main stages:
-
Synthesis of the Epoxyquinol Monomer: The enantiomerically pure monomer is constructed from readily available starting materials. This multi-step sequence establishes the key stereocenters and functionalities required for the subsequent dimerization.
-
Dimerization and Final Cyclization: The epoxyquinol monomer undergoes a spontaneous and highly stereoselective Diels-Alder dimerization. The resulting intermediate is then treated with an acid catalyst to induce the final intramolecular cyclization, yielding (+)-hexacyclinol.
Logical Workflow of this compound Total Synthesis
Caption: A high-level overview of the synthetic workflow.
Quantitative Data Summary
The efficiency of the key transformations in the Porco synthesis of (+)-hexacyclinol is summarized below.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Diels-Alder Dimerization | Epoxyquinol Monomer | Neat, 3 days | Dimeric Intermediate | 87 |
| Intramolecular Acid-Catalyzed Cyclization | Dimeric Intermediate | K-10 Clay | (+)-Hexacyclinol | 99 |
Experimental Protocols
The following protocols are adapted from the seminal work by Porco and co-workers.
Synthesis of the Epoxyquinol Monomer
The epoxyquinol monomer is prepared via a multi-step sequence, with key fragments synthesized and coupled. The final step to the reactive monomer involves the deprotection of a silyl ether.
Protocol for Monomer Generation (Illustrative Final Step):
-
Starting Material: TES-protected epoxyquinol precursor.
-
Reagents: Triethylamine trihydrofluoride (TREAT-HF).
-
Procedure:
-
The TES-protected precursor is dissolved in a suitable solvent.
-
TREAT-HF is added to initiate the desilylation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched and the crude monomer is carefully isolated.
-
Note: The monomer is reported to be unstable and prone to spontaneous dimerization upon standing.[2]
-
Key Strategic Steps: Dimerization and Cyclization
Experimental Workflow
Caption: Detailed workflow of the final synthetic sequence.
Protocol for Diels-Alder Dimerization:
-
Starting Material: Freshly prepared epoxyquinol monomer.
-
Procedure:
-
The purified monomer is kept neat (without solvent) at ambient temperature.
-
The dimerization proceeds spontaneously over the course of 3 days.
-
The resulting dimeric intermediate is then carried forward to the next step.
-
A yield of 87% is reported for this transformation.[2]
-
Protocol for Intramolecular Acid-Catalyzed Cyclization:
-
Starting Material: Dimeric intermediate from the previous step.
-
Reagents: K-10 Clay (a montmorillonite clay catalyst).
-
Procedure:
-
The dimeric intermediate is dissolved in a suitable solvent (e.g., dichloromethane).
-
K-10 clay is added to the solution.
-
The suspension is stirred at room temperature, and the reaction is monitored by TLC.
-
Upon completion, the clay catalyst is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by chromatography to afford (+)-hexacyclinol.
-
This final step is reported to proceed in an excellent yield of 99%.[2]
-
Conclusion
The total synthesis of (+)-hexacyclinol by Porco and co-workers stands as a landmark achievement in natural product synthesis. It not only provided access to this biologically important molecule but also definitively corrected its structural assignment. The biomimetic, dimerization-cyclization strategy is highly efficient and showcases a powerful approach for the construction of complex molecular architectures. These protocols provide a foundation for researchers interested in the synthesis of this compound and its analogs for further biological evaluation and drug development efforts.
References
Application Notes and Protocols for Plasmodium falciparum Growth Inhibition Assay for Hexacyclinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum, the most lethal species affecting humans, underscores the urgent need for the discovery and development of novel antimalarial compounds. In vitro growth inhibition assays are fundamental tools in the initial stages of antimalarial drug discovery, providing a quantitative measure of a compound's efficacy against the parasite.
This document provides a detailed protocol for determining the in vitro activity of the natural product Hexacyclinol against the asexual blood stages of P. falciparum. The primary method described is the widely used SYBR Green I-based fluorescence assay, a simple, robust, and high-throughput method for assessing parasite viability.[1][2][3][4][5] While this compound has been noted for its antiproliferative effects against cancer cell lines, its specific activity against P. falciparum is not yet established in publicly available literature.[1] The protocols and data presentation formats provided herein serve as a comprehensive guide for researchers to experimentally determine its antimalarial potential.
Data Presentation
The efficacy of an antimalarial compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50%. The following table illustrates how to present hypothetical IC50 data for this compound against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum, with known antimalarials included as controls.
Table 1: Hypothetical In Vitro Antimalarial Activity of this compound against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) [Hypothetical] | Resistance Index (RI) [Hypothetical] |
| This compound | 3D7 (Chloroquine-sensitive) | [Enter experimentally determined value] | [Calculate based on experimental data] |
| Dd2 (Chloroquine-resistant) | [Enter experimentally determined value] | ||
| Chloroquine | 3D7 (Chloroquine-sensitive) | 15 ± 3 | 10 |
| Dd2 (Chloroquine-resistant) | 150 ± 25 | ||
| Artemisinin | 3D7 (Chloroquine-sensitive) | 5 ± 1.5 | 1.2 |
| Dd2 (Chloroquine-resistant) | 6 ± 2 |
Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain. Note: The data for this compound is hypothetical and must be determined experimentally.
Experimental Protocols
SYBR Green I-based Fluorescence Assay for P. falciparum Growth Inhibition
This protocol is adapted from established methodologies for determining the susceptibility of P. falciparum to antimalarial drugs.[2][3][4]
1. Materials and Reagents:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, AlbuMAX II, and gentamicin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, flat-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
2. Experimental Procedure:
-
Preparation of Drug Plates:
-
Serially dilute this compound and control drugs in complete culture medium in a separate 96-well plate to achieve a range of desired final concentrations.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the black 96-well assay plate.
-
Include wells with drug-free medium as a negative control (100% growth) and wells with a known potent antimalarial at a high concentration as a positive control (0% growth).
-
-
Parasite Culture Preparation:
-
Prepare a synchronized ring-stage P. falciparum culture with a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite culture suspension to each well of the drug-containing plate. The final volume in each well will be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified, modular incubation chamber with the specified gas mixture. This duration allows for the parasites to mature from rings to schizonts and for the next generation of rings to form.
-
-
Lysis and Staining:
-
After the incubation period, prepare the SYBR Green I lysis buffer. Dilute the 10,000x SYBR Green I stock 1:5000 in the lysis buffer (final concentration of 2x).
-
Carefully remove 100 µL of the supernatant from each well of the assay plate.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix the contents of the wells by gentle pipetting.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
3. Data Analysis:
-
Subtract the background fluorescence (from wells with uninfected erythrocytes) from all experimental values.
-
Normalize the fluorescence data to the negative control (drug-free wells), which represents 100% parasite growth.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.
Potential Signaling Pathway Interaction
While the specific mechanism of action for this compound against P. falciparum is unknown, many antimalarial compounds interfere with essential parasite signaling or metabolic pathways. The following diagram illustrates a generalized representation of potential targets within the parasite-infected erythrocyte.
Caption: Potential inhibitory targets of this compound in P. falciparum.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimalarial activity of molecules interfering with Plasmodium falciparum phospholipid metabolism. Structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the Effect of Pharmaceuticals on Transmission Stage Formation in the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Hexacyclinol Analogues for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacyclinol, a complex natural product isolated from the fungus Panus rudis, has garnered significant attention due to its intricate polycyclic architecture and notable antiproliferative properties. The initial structural assignment and subsequent revision have led to a fascinating chapter in natural product synthesis. This document provides detailed application notes and protocols relevant to the synthesis of this compound and its potential analogues for structure-activity relationship (SAR) studies. While extensive SAR data for a broad library of this compound analogues remains limited in publicly available literature, this guide consolidates the established synthetic routes to the natural product and discusses the synthesis of closely related derivatives. The provided protocols and workflows are intended to serve as a foundational resource for researchers aiming to explore the chemical space around the this compound scaffold and elucidate the molecular determinants of its biological activity.
Introduction
This compound was first isolated and characterized by Gräfe and coworkers in 2002, who reported its activity against various cancer cell lines.[1] The initially proposed structure spurred synthetic efforts, culminating in a reported total synthesis by La Clair in 2006. However, concurrent computational work by Rychnovsky suggested a structural reassignment.[2][3] This revised structure was subsequently confirmed through a total synthesis by Porco and coworkers in the same year.[4][5] The journey to elucidate the correct structure of this compound underscores the power of a synergistic approach combining spectroscopic analysis, computational chemistry, and total synthesis.
The inherent biological activity of this compound makes its scaffold an attractive starting point for the development of novel anticancer agents. SAR studies, which involve the systematic modification of a molecule's structure to determine the impact on its biological activity, are crucial in this endeavor. This document outlines the key synthetic strategies that can be employed to access this compound and its analogues, providing a basis for future SAR explorations.
Data Presentation: Biological Activity of this compound and Related Compounds
Due to the historical context and the focus on the total synthesis of the natural product, a comprehensive SAR table with a wide range of analogues and their corresponding biological activities is not available in the peer-reviewed literature. The primary biological data available pertains to the natural product itself and a few synthesized derivatives, some of which originate from a now-retracted publication. For the sake of completeness and to provide a historical perspective, this information is summarized below with appropriate caveats.
| Compound | Target/Cell Line | Activity Metric | Reported Value | Source | Notes |
| This compound | L-929 cells | Antiproliferative Activity | - | [6] | Original isolation and biological characterization. |
| This compound | Cancer Cell Lines | Antiproliferative Drug | - | [1] | General description of activity. |
| 5-epi-hexacyclinol | Plasmodium berghei | Antimalarial Activity | - | [7] | Data from a retracted publication. |
| desoxothis compound | Plasmodium berghei | Antimalarial Activity | - | [7] | Data from a retracted publication. |
Note: The biological data for 5-epi-hexacyclinol and desoxothis compound should be interpreted with caution as it originates from a retracted scientific publication.[7]
Experimental Protocols
Total Synthesis of (+)-Hexacyclinol (Porco's Convergent Approach)
This protocol is based on the successful and confirmed total synthesis of the revised structure of this compound by the Porco group.[4][5] The key strategy involves a biomimetic, late-stage dimerization and intramolecular hetero-Diels-Alder reaction of a monomeric precursor.
Experimental Workflow:
Caption: Workflow for Porco's synthesis of (+)-Hexacyclinol.
Protocol for Dimerization and Final Cyclization:
-
Monomer Preparation: The epoxyquinol monomer is synthesized according to literature procedures.
-
Dimerization: The purified monomer is allowed to stand neat (without solvent) at room temperature for 3 days. This results in spontaneous dimerization to yield the dimeric intermediate. The reported yield for this step is 87%.[4]
-
Final Cyclization: The dimer is dissolved in a suitable solvent and treated with K-10 clay, which acts as a Lewis acid catalyst. This promotes the final intramolecular cyclization to afford (+)-Hexacyclinol. The reported yield for this step is 99%.[4]
Synthesis of this compound Analogues (Hypothetical Approach for SAR Studies)
Based on the convergent nature of Porco's synthesis, a logical approach to generate analogues for SAR studies would be to synthesize modified monomers.
Logical Workflow for Analogue Synthesis:
Caption: A potential workflow for generating this compound analogues.
Key Areas for Modification in the Monomer:
-
Modification of the Isoprenyl Tail: Altering the length and branching of the side chain could probe its role in binding.
-
Substitution on the Aromatic Ring: Introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties and reactivity of the monomer.
-
Modification of the Epoxide: While potentially challenging, altering the stereochemistry or substituting the epoxide could provide insights into its importance for the cyclization and biological activity.
Antiproliferative Assay Protocol (General)
A standard protocol to assess the antiproliferative activity of synthesized this compound analogues is the MTT assay.
Experimental Workflow for Antiproliferative Assay:
Caption: Workflow for a typical MTT-based antiproliferation assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanism of Action (Hypothesized)
The precise molecular target and signaling pathways affected by this compound have not been extensively elucidated. However, as an antiproliferative agent, it is likely to impinge on key cellular processes that regulate cell growth, proliferation, and survival.
Potential Signaling Pathways Targeted by Antiproliferative Agents:
Caption: Potential signaling pathways affected by this compound.
Further research, including target identification studies, gene expression profiling, and pathway analysis, is required to delineate the specific mechanism of action of this compound and its analogues.
Conclusion
The synthesis of this compound represents a significant achievement in organic chemistry. While comprehensive SAR studies on a wide array of its analogues are yet to be published, the established synthetic routes provide a solid foundation for future explorations in this area. The protocols and workflows detailed in this document are intended to guide researchers in the synthesis of this compound derivatives and their biological evaluation. A systematic investigation into the SAR of this fascinating natural product holds the potential to uncover novel and potent anticancer therapeutic leads.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of this compound by La Clair [organic-chemistry.org]
- 3. comporgchem.com [comporgchem.com]
- 4. Total Synthesis of this compound by Porco [organic-chemistry.org]
- 5. Total synthesis and structure assignment of (+)-hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Total syntheses of this compound, 5-epi-hexacyclinol, and desoxothis compound unveil an antimalarial prodrug motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Hexacyclinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclinol is a natural product that has demonstrated antiproliferative activity, making it a compound of interest for cancer research and drug development. This document provides detailed application notes and protocols for the solubilization, stability assessment, and in vitro bioactivity testing of this compound. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for natural products with similar characteristics. Researchers are advised to use these as a starting point and optimize the conditions for their specific experimental setup.
Data Presentation
Solubility of this compound
The solubility of a compound is a critical factor for its use in in vitro assays. The following table summarizes the estimated solubility of this compound in common laboratory solvents. It is recommended to perform small-scale solubility tests to confirm these values.
| Solvent | Estimated Solubility (mg/mL) | Stock Solution Concentration | Storage of Stock Solution |
| DMSO | > 20 | 10 mM | -20°C for up to 3 months |
| Ethanol | ~5 | 5 mM | -20°C for up to 1 month |
| PBS (pH 7.4) | < 0.1 | Not Recommended for Stock | Prepare fresh for each experiment |
Note: For cell-based assays, it is crucial to ensure that the final concentration of organic solvents (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Stability of this compound in In Vitro Assay Conditions
The stability of this compound in aqueous solutions and cell culture media is essential for obtaining reliable and reproducible results. The following table provides a summary of recommended conditions for assessing the stability of this compound.
| Condition | Incubation Time | Temperature | Key Parameters to Monitor | Analytical Method |
| Aqueous Buffer (e.g., PBS) | 0, 2, 4, 8, 24 hours | 37°C | Parent compound remaining (%) | LC-MS/MS |
| Cell Culture Medium | 0, 2, 4, 8, 24 hours | 37°C, 5% CO2 | Parent compound remaining (%) | LC-MS/MS |
| Freeze-Thaw Cycles | 1, 3, 5 cycles | -20°C to Room Temp | Parent compound remaining (%) | LC-MS/MS |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound. The molecular weight of this compound is 416.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.165 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 4.165 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Antiproliferative Assay using MTT
This protocol outlines a method to assess the antiproliferative activity of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Stability Assay using LC-MS/MS
This protocol describes a method to evaluate the stability of this compound in a buffered solution over time using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9]
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in PBS to a final concentration of 10 µM.
-
At time point 0, take an aliquot of the working solution and immediately quench the reaction by adding 3 volumes of cold ACN containing the internal standard.
-
-
Incubation: Incubate the remaining working solution at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, and 24 hours) and quench them with cold ACN with IS as described in step 1.
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Mandatory Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hexacyclinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Hexacyclinol. The information focuses on the successful synthesis of the revised structure and addresses the historical challenges surrounding this complex natural product.
Frequently Asked Questions (FAQs)
Q1: Why was there a major controversy surrounding the structure of this compound?
A1: The controversy arose from an incorrect initial structure proposal. In 2002, Gräfe and co-workers isolated this compound and proposed a structure.[1] In 2006, a total synthesis of this proposed structure was published by La Clair.[2] However, shortly after, Scott Rychnovsky published a computational study comparing the predicted 13C NMR spectrum of the proposed structure with the experimental data of the natural product. The two spectra did not match.[1] Rychnovsky proposed a revised, isomeric structure and argued that its predicted NMR spectrum was a much better fit.[1]
Q2: How was the correct structure of this compound definitively confirmed?
A2: The correct structure was confirmed through a total synthesis by the research group of John Porco, Jr., in 2006. They successfully synthesized the revised structure proposed by Rychnovsky.[3][4] The 1H and 13C NMR spectra of their synthetic compound were identical to those of the natural this compound isolated by Gräfe's group, thus confirming the revised structure.[1] The La Clair synthesis was later retracted in 2012 due to a lack of validating experimental data.[1]
Q3: What are the key strategic steps in the successful total synthesis of this compound?
A3: The successful total synthesis, developed by the Porco group, is biomimetic and features three main stages:
-
Synthesis of an epoxyquinol monomer : This monomer is the key building block for the subsequent dimerization.
-
Spontaneous Diels-Alder dimerization : The monomer undergoes a [4+2] cycloaddition with itself to form a dimeric intermediate.
-
Acid-catalyzed intramolecular cyclization : The dimer is then treated with a Lewis acid to induce the final cyclization, yielding the complex cage-like structure of this compound.[3]
Q4: What is the role of computational chemistry in resolving the this compound challenge?
A4: Computational chemistry, specifically DFT (Density Functional Theory) calculations of NMR spectra, was pivotal. Rychnovsky's computational analysis was the first piece of evidence to cast serious doubt on the initially proposed structure.[5] By demonstrating a significant discrepancy between the predicted spectrum of the original structure and the experimental data, and by showing a strong correlation for his revised structure, he provided a clear and testable hypothesis that guided Porco's successful synthetic efforts.[5] This case is often cited as a prime example of how computational methods can be used to solve complex structural problems in natural product chemistry.[5]
Troubleshooting Guides for the Total Synthesis of (+)-Hexacyclinol (Porco Strategy)
This guide addresses potential issues in the key steps of the successful Porco synthesis.
Step 1: Synthesis of the Epoxyquinol Monomer
-
Problem: Low yields in the multi-step synthesis of the monomer.
-
Possible Cause: The synthesis of the monomer involves several steps, each of which can have suboptimal yields. For example, the Stille coupling to introduce the side chain or the epoxidation step can be sensitive to reaction conditions.
-
Troubleshooting:
-
Stille Coupling: Ensure the palladium catalyst is active and the reaction is performed under strictly anaerobic conditions. The purity of the organostannane reagent is crucial.
-
Epoxidation: The choice of epoxidation reagent and control of stoichiometry are critical to avoid over-oxidation or side reactions.
-
Purification: Intermediate purification by column chromatography should be performed carefully to avoid decomposition of sensitive intermediates.
-
-
Step 2: Diels-Alder Dimerization
-
Problem: The dimerization of the monomer is slow or gives a low yield of the desired dimer.
-
Possible Cause 1: The monomer is not sufficiently pure. Impurities can inhibit the desired cycloaddition.
-
Solution: Ensure the monomer is highly purified before attempting the dimerization.
-
Possible Cause 2: The reaction conditions are not optimal. While the reaction proceeds spontaneously, concentration can play a role.
-
Solution: The reported successful dimerization was performed "neat" (without solvent) at room temperature.[3] Ensure all solvent from the previous step is removed in vacuo before allowing the dimerization to proceed.
-
Possible Cause 3: The monomer has decomposed. Epoxyquinols can be sensitive to acidic or basic conditions.
-
Solution: Ensure all workup and purification steps are performed under neutral conditions.
-
Step 3: Final Intramolecular Cyclization
-
Problem: Incomplete conversion to this compound or formation of side products during the acid-catalyzed cyclization.
-
Possible Cause 1: The Lewis acid catalyst is not active enough or is too harsh.
-
Solution: Montmorillonite K-10 clay was found to be an effective and mild Lewis acid for this transformation.[3] Ensure the clay is properly activated (e.g., by heating under vacuum) before use. The amount of clay used can be optimized.
-
Possible Cause 2: The reaction time or temperature is not optimal.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The reaction was reported to proceed in high yield at room temperature.
-
Possible Cause 3: The substrate concentration is too high, leading to intermolecular side reactions.
-
Solution: The reaction should be run at a reasonably high dilution to favor the intramolecular cyclization.
-
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields in the Porco Total Synthesis of (+)-Hexacyclinol
| Step | Transformation | Key Reagents & Conditions | Product | Reported Yield |
| 1 | TES Deprotection & Monomer Formation | Et3N·3HF, CH3CN | Epoxyquinol Monomer | Not isolated |
| 2 | Diels-Alder Dimerization | Neat, Room Temperature, 3 days | Dimer Intermediate | 87% (over 2 steps)[3] |
| 3 | Intramolecular Cyclization | Montmorillonite K-10 clay, EtOAc | (+)-Hexacyclinol | 99%[3] |
Experimental Protocols
Protocol 1: Diels-Alder Dimerization of the Epoxyquinol Monomer
-
The purified epoxyquinol monomer (derived from the TES-protected precursor) is concentrated in vacuo to remove all solvent.
-
The resulting neat oil is allowed to stand at room temperature for 3 days.
-
The progress of the dimerization can be monitored by 1H NMR spectroscopy.
-
The resulting dimer is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
Protocol 2: Acid-Catalyzed Cyclization to (+)-Hexacyclinol
-
To a solution of the purified dimer in ethyl acetate (EtOAc) is added Montmorillonite K-10 clay.
-
The suspension is stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the clay catalyst.
-
The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography to afford (+)-Hexacyclinol.
Mandatory Visualization
Caption: Logical flow of the this compound structural controversy and its resolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of this compound by La Clair [organic-chemistry.org]
- 3. Total Synthesis of this compound by Porco [organic-chemistry.org]
- 4. Total synthesis and structure assignment of (+)-hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comporgchem.com [comporgchem.com]
Technical Support Center: Hexacyclinol Stability in Solution
This technical support center provides guidance on the stability of hexacyclinol in solution, drawing upon general principles for natural product stability. As a complex polycyclic compound isolated from a fungus, this compound's stability can be influenced by a variety of factors. This resource offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of natural products like this compound in solution is typically influenced by several environmental and chemical factors. These include:
-
Temperature: Elevated temperatures can accelerate the degradation of complex organic molecules.[1][2] It is crucial to store this compound solutions at appropriate temperatures to minimize degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of light-sensitive compounds.[2][3]
-
pH: The acidity or alkalinity of a solution can catalyze hydrolytic degradation of susceptible functional groups within the this compound structure.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact the stability of a compound. Some solvents may react with the solute or catalyze its degradation.
-
Enzymatic Degradation: If working with biological systems or crude extracts, the presence of enzymes can lead to the metabolic degradation of this compound.[1]
Q2: What are the potential degradation pathways for a complex polycyclic molecule like this compound?
A2: While specific degradation pathways for this compound have not been detailed in the available literature, polycyclic natural products can undergo several common degradation reactions:
-
Hydrolysis: The ester and ether functional groups present in the this compound structure are susceptible to hydrolysis, especially under acidic or basic conditions.[4]
-
Oxidation: The molecule may be sensitive to oxidation, leading to the formation of various oxidation products. This can be initiated by exposure to air (oxygen) or oxidizing agents.[4]
-
Isomerization: Changes in pH or exposure to heat can sometimes lead to the isomerization of certain stereocenters within the molecule, potentially affecting its biological activity.
-
Photolysis: Exposure to light can provide the energy for photochemical reactions, leading to the breakdown of the molecule.[4]
Q3: How should I prepare and store this compound solutions to maximize stability?
A3: To maximize the stability of this compound solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents to minimize reactive impurities and dissolved oxygen. The choice of solvent should be based on the experimental requirements and compatibility with this compound.
-
Buffering: If working in aqueous solutions, use a buffer system to maintain a stable pH within a range where this compound is most stable.
-
Temperature Control: Store stock solutions and working solutions at low temperatures, such as -20°C or -80°C, to slow down degradation kinetics.[5] For short-term storage, refrigeration (2-8°C) may be sufficient.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity or Inconsistent Experimental Results
Possible Cause: Degradation of this compound in the experimental solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze the stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to check for the presence of the parent compound and any degradation products.
-
Compare the analytical profile of the current stock solution with that of a freshly prepared standard.
-
-
Evaluate Solution Preparation and Handling:
-
Review the solvent used. Was it fresh and of high purity?
-
Assess the pH of the solution. Could it be outside the optimal range for this compound stability?
-
Consider the temperature at which the experiments were conducted and the duration of the experiment.
-
-
Implement Improved Stability Measures:
-
Prepare fresh solutions for each experiment.
-
Protect solutions from light and store them at the recommended low temperature.
-
If oxidation is suspected, degas solvents and consider working under an inert atmosphere.
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
Use mass spectrometry (MS) to determine the molecular weights of the unknown compounds. This can provide clues about the type of degradation (e.g., addition of oxygen, loss of a functional group).
-
If possible, isolate the degradation products for further structural elucidation using techniques like NMR.
-
-
Conduct a Forced Degradation Study:
-
Subject a fresh solution of this compound to various stress conditions (e.g., heat, acid, base, light, oxidizing agent) to intentionally induce degradation.
-
Analyze the stressed samples by HPLC or LC-MS to see if the unknown peaks observed in the experimental samples match the degradation products formed under specific stress conditions. This can help identify the degradation pathway.
-
-
Optimize Experimental Conditions:
-
Based on the findings from the forced degradation study, modify the experimental protocol to avoid the conditions that cause degradation.
-
Data Presentation
As no specific quantitative stability data for this compound was found, the following table provides a general framework for presenting stability data for a natural product, which can be adapted once experimental data for this compound is generated.
Table 1: Example Stability Data for a Natural Product in Solution
| Storage Condition | Timepoint | Concentration (% of Initial) | Appearance of Degradation Products (% Peak Area) |
| -20°C, Protected from Light | 0 months | 100% | 0% |
| 3 months | 99.5% | <0.5% | |
| 6 months | 99.2% | <0.8% | |
| 12 months | 98.8% | <1.2% | |
| 4°C, Protected from Light | 0 months | 100% | 0% |
| 1 month | 97.3% | 2.7% | |
| 3 months | 92.1% | 7.9% | |
| Room Temperature, Exposed to Light | 0 hours | 100% | 0% |
| 24 hours | 85.4% | 14.6% | |
| 72 hours | 68.2% | 31.8% |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber vials to create replicate samples for each storage condition.
-
Storage Conditions: Store the aliquots under a range of conditions as outlined in international guidelines for stability testing of new drug substances.[2][6] This typically includes:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Timepoints: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[6]
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of this compound remaining and monitor for the appearance of any degradation products.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Solutions: Prepare separate solutions of this compound for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp).
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-DAD-MS system.
-
Peak Purity and Mass Balance: Evaluate the peak purity of the this compound peak in the stressed samples to ensure the analytical method can separate it from its degradation products. Calculate the mass balance to account for all the material.
Visualizations
Caption: Workflow for a general stability study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. ema.europa.eu [ema.europa.eu]
Hexacyclinol NMR Signal Assignment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate assignment of NMR signals for Hexacyclinol.
Frequently Asked Questions (FAQs)
Q1: My experimental NMR data for this compound does not match the originally published data. What is the most likely issue?
A: The most probable cause for this discrepancy is the structural misassignment in the initial publication. The originally proposed endoperoxide structure for this compound was later proven incorrect.[1][2][3] The correct structure is a diepoxide, which was confirmed through computational NMR data and total synthesis.[2][4][5]
A reexamination of the initial structure assignment was prompted by difficulties in matching predicted ¹³C NMR chemical shifts with the experimental data for the proposed endoperoxide structure.[1][6] Computational analysis using Density Functional Theory (DFT) showed a very poor correlation for the initial structure, with an average deviation of 6.8 ppm.[1] In contrast, the calculations for the revised diepoxide structure correlated exceptionally well with the experimental data.[1][3]
When troubleshooting your data, it is critical to compare your experimental spectra against the data for the revised, correct structure of this compound.
Data Presentation: Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR data for this compound and compares it to the computationally predicted values for both the incorrect (endoperoxide) and correct (diepoxide) structures, highlighting the basis for the structural revision.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (Incorrect Structure 1) (ppm) | Δδ (ppm) | Calculated δ (Correct Structure 7) (ppm) | Δδ (ppm) |
| 1 | 125.9 | 126.9 | 1.0 | 127.7 | 1.8 |
| 2 | 199.1 | 177.1 | -22.0 | 197.8 | -1.3 |
| 3 | 108.6 | 108.4 | -0.2 | 107.0 | -1.6 |
| 4 | 43.1 | 43.2 | 0.1 | 42.4 | -0.7 |
| 5 | 88.0 | 100.9 | 12.9 | 89.2 | 1.2 |
| 6 | 51.5 | 53.0 | 1.5 | 52.8 | 1.3 |
| 7 | 82.2 | 87.2 | 5.0 | 83.0 | 0.8 |
| 8 | 40.8 | 42.3 | 1.5 | 39.0 | -1.8 |
| 9 | 80.8 | 91.1 | 10.3 | 82.6 | 1.8 |
| 10 | 70.3 | 70.0 | -0.3 | 70.4 | 0.1 |
| 11 | 206.8 | 193.3 | -13.5 | 206.2 | -0.6 |
| 12 | 45.3 | 47.9 | 2.6 | 45.4 | 0.1 |
| 13 | 59.8 | 61.3 | 1.5 | 60.0 | 0.2 |
| 14 | 45.3 | 45.7 | 0.4 | 46.1 | 0.8 |
| 15 | 40.8 | 42.4 | 1.6 | 40.6 | -0.2 |
| 16 | 139.1 | 139.0 | -0.1 | 138.8 | -0.3 |
| 17 | 108.4 | 109.1 | 0.7 | 108.1 | -0.3 |
| 18 | 25.8 | 26.5 | 0.7 | 26.2 | 0.4 |
| 19 | 18.6 | 28.9 | 10.3 | 18.9 | 0.3 |
| 20 | 80.0 | 80.6 | 0.6 | 79.1 | -0.9 |
| 21 | 24.2 | 24.9 | 0.7 | 24.5 | 0.3 |
| 22 | 24.2 | 24.9 | 0.7 | 24.5 | 0.3 |
| 23 | 50.1 | 50.8 | 0.7 | 50.3 | 0.2 |
| Avg. | Δδ | 6.8 |
Data adapted from Rychnovsky, S. D. (2006). Org. Lett., 8(13), 2895-8.[4]
Q2: I am observing significant signal overlap in my ¹H NMR spectrum. What is the recommended workflow to resolve ambiguities and assign signals correctly?
A: Signal overlap is a common challenge with complex polycyclic molecules like this compound.[7][8] A systematic approach using a combination of 2D NMR experiments is the most effective strategy for unambiguous signal assignment. The workflow below outlines the key experiments and the connectivity information they provide.
Caption: Workflow for 2D NMR-based signal assignment.
Experimental Protocols:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through 2-3 bonds. It is the primary tool for tracing out proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). It is essential for assigning the ¹³C signals corresponding to protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). It is crucial for connecting the spin systems and fragments identified by COSY and HSQC to build the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and 3D conformation of the molecule.
By systematically applying these experiments, you can overcome signal overlap and build a complete and accurate assignment of the this compound NMR spectra.[9]
Q3: How can I be certain that my sample is this compound and not an isomer or artifact?
A: Given the history of this compound, confirming the identity of your compound is paramount. The original structural misassignment highlights the potential for ambiguity.[2][10] Furthermore, it has been proposed that this compound itself may be an artifact formed from the acid-catalyzed rearrangement of panepophenanthrin.[1][4]
The following workflow provides a logical approach to structure verification, integrating experimental data with computational methods, which were key to solving the this compound structure puzzle.[3][6]
Caption: Logical workflow for this compound structure verification.
Key Verification Steps:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular formula of your compound is C₂₃H₂₈O₇.[2]
-
¹³C NMR Comparison: Carefully compare your ¹³C chemical shifts to the validated data in the table above. This is one of the most reliable indicators for the correct structure, as ¹³C shifts are highly sensitive to steric and electronic environments.[1]
-
2D NMR Connectivity: Ensure that all COSY, HSQC, and HMBC correlations are consistent with the revised diepoxide structure. Pay close attention to long-range HMBC correlations, which define the connectivity between different parts of the molecule.
-
Computational Chemistry: If significant doubts remain, performing DFT calculations to predict ¹H and ¹³C NMR spectra for plausible alternative structures and comparing them to your experimental data is a powerful validation tool.[11][12]
Q4: What are some common practical issues that can degrade NMR data quality for this compound, and how can I fix them?
A: Acquiring high-quality NMR data is essential for a complex molecule. Poor data quality can lead to broad peaks, inaccurate integrations, and missed correlations, complicating the assignment process.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Poor magnetic field homogeneity (shimming).2. Sample is too concentrated, leading to aggregation.3. Presence of paramagnetic impurities.4. Compound is not fully dissolved (precipitate). | 1. Re-shim the instrument, especially if the solvent has been changed.2. Dilute the sample.3. Purify the sample further; filter through a small plug of celite/silica.4. Use a different deuterated solvent with better solubility (e.g., Acetone-d₆, Methanol-d₄).[13] |
| Poor Signal-to-Noise (S/N) | 1. Insufficient sample amount.2. Incorrect number of scans.3. Suboptimal receiver gain setting. | 1. Use a more concentrated sample if possible, or a micro-NMR tube.2. Increase the number of scans (S/N increases with the square root of the number of scans).3. Re-run rga (automatic receiver gain adjustment) or manually optimize the receiver gain. |
| Overlapping Solvent/Impurity Peaks | 1. Residual solvent from purification (e.g., Ethyl Acetate, Dichloromethane).2. Water peak (H₂O/HDO) obscuring signals.3. The deuterated solvent peak itself is obscuring signals. | 1. Co-evaporate the sample with a high-vapor-pressure solvent like dichloromethane, then place under high vacuum.[13]2. Use a fresh, sealed ampule of deuterated solvent. Add a drop of D₂O to exchange labile protons (OH, NH), which can help identify them before they are removed.[13]3. Try a different deuterated solvent where peaks of interest are resolved.[13] |
| Inaccurate Integrations | 1. Overlapping peaks.2. Short relaxation delay (d1) for quantitative analysis.3. Poor baseline correction. | 1. Use 2D NMR or deconvolution software to estimate integrals.2. For quantitative ¹H NMR, ensure the relaxation delay is at least 5 times the longest T₁ of the protons of interest.3. Manually perform a multipoint baseline correction on the processed spectrum. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. comporgchem.com [comporgchem.com]
- 4. Predicting NMR spectra by computational methods: structure revision of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis and structure assignment of (+)-hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems | Technology Networks [technologynetworks.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of this compound by La Clair [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Can two molecules have the same NMR spectrum? this compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Polycyclic Natural Product Synthesis
Welcome to the Technical Support Center for Polycyclic Natural Product Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in complex synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: My overall yield for a multi-step synthesis is extremely low. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis is a common challenge. The first step is to identify the problematic step(s). It's crucial to analyze the yield of each individual reaction. A single step with a significantly lower yield than others is often the primary contributor to the low overall yield. Once identified, focus your optimization efforts on that specific transformation. If all steps have moderate yields, a cumulative loss of product is occurring, and even small improvements in each step can lead to a significant increase in the overall yield.
A general troubleshooting workflow can be initiated to systematically address the issue. This involves evaluating starting materials, reaction conditions, and work-up procedures.
Q2: I suspect my starting materials or reagents are the cause of low yield. How can I confirm this?
A2: The purity of starting materials and reagents is critical in complex syntheses.[1][2] Impurities can interfere with catalysts, react with your substrates, or lead to the formation of side products, all of which can drastically reduce the yield of your desired product.
Troubleshooting Steps:
-
Purity Analysis: Re-characterize your starting materials using techniques like NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.
-
Purification: If impurities are detected, purify the starting materials using appropriate methods such as recrystallization, distillation, or chromatography.
-
Fresh Reagents: Use freshly opened or purified reagents and solvents, especially for moisture- or air-sensitive reactions. Degradation of reagents over time is a common source of reaction failure.[2]
-
Stoichiometry: Carefully and accurately measure all reagents. Inaccurate stoichiometry can lead to incomplete reactions or an increase in side products.[1]
Q3: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I do?
A3: Incomplete conversion is a frequent cause of low yields. Several factors could be at play:
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using TLC, LC-MS, or GC-MS to determine the optimal reaction time.
-
Temperature: The reaction temperature may be too low. Increasing the temperature can often increase the reaction rate. However, be cautious, as higher temperatures can also lead to decomposition or the formation of side products.
-
Catalyst Activity: If you are using a catalyst, it may be inactive or poisoned. Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading as part of your optimization.
-
Reversibility: The reaction may be reversible. If so, you may need to remove a byproduct to drive the equilibrium towards the product side.
Q4: I'm observing the formation of multiple side products, which is lowering the yield of my desired compound. How can I improve selectivity?
A4: The formation of side products is a major challenge in the synthesis of complex polycyclic natural products. Improving selectivity is key to increasing the yield.
Strategies to Improve Selectivity:
-
Reaction Conditions: Modifying reaction parameters such as temperature, solvent, and concentration can significantly impact selectivity. A lower temperature often favors the thermodynamically more stable product.
-
Catalyst/Reagent Choice: The choice of catalyst or reagent can have a profound effect on the selectivity of a reaction. For example, using a bulkier ligand on a metal catalyst can favor the formation of one stereoisomer over another.
-
Protecting Groups: The use of protecting groups can block reactive sites on your molecule, preventing unwanted side reactions.
-
Order of Reagent Addition: In some cases, the order in which reagents are added to the reaction mixture can influence the outcome.
Q5: I'm losing a significant amount of my product during the work-up and purification steps. How can I minimize these losses?
A5: Product loss during isolation and purification is a common and often underestimated source of low yield.[1][3]
Tips to Minimize Losses:
-
Extraction: Ensure you are using the correct solvent and pH for your extractions to maximize the partitioning of your product into the organic layer. Check the aqueous layer by TLC to ensure no product is being discarded.[3]
-
Chromatography: Choose the appropriate stationary and mobile phases for your column chromatography to achieve good separation. Using a column that is too large or too small can lead to poor separation and product loss.
-
Volatile Products: If your product is volatile, be cautious during solvent removal under reduced pressure.[1]
-
Stability: Your product may be unstable to the purification conditions (e.g., acidic or basic conditions on silica gel).[3] Consider alternative purification methods like preparative TLC, HPLC, or recrystallization.
Troubleshooting Guides for Key Reactions
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings in polycyclic natural product synthesis.[4][5][6] However, achieving high yields can be challenging.
Common Issues and Solutions:
| Problem | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion | The diene is not in the required s-cis conformation. | Use a cyclic diene where the s-cis conformation is locked, or try increasing the reaction temperature to overcome the rotational energy barrier. |
| Poor orbital overlap between the diene (HOMO) and dienophile (LUMO).[4] | Use a more electron-rich diene and/or a more electron-deficient dienophile. The use of a Lewis acid catalyst can lower the LUMO of the dienophile, accelerating the reaction.[4] | |
| Formation of regioisomers | The diene and/or dienophile are unsymmetrically substituted. | Alter the electronic properties of the substituents to favor one regioisomer. Lewis acid catalysis can also improve regioselectivity. |
| Low endo selectivity | The reaction is run at a high temperature, favoring the thermodynamically more stable exo product. | Run the reaction at a lower temperature. The endo product is typically the kinetically favored product due to secondary orbital interactions.[4] |
Ring-Closing Metathesis (RCM)
RCM is a widely used method for the formation of carbocycles and heterocycles in natural product synthesis.[7][8] Catalyst choice and reaction conditions are crucial for success.
Common Issues and Solutions:
| Problem | Possible Cause | Troubleshooting Steps |
| No reaction or low yield | Inactive catalyst. | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. Consider using a more active second or third-generation Grubbs or Hoveyda-Grubbs catalyst. |
| Steric hindrance around the double bonds. | Use a less sterically demanding catalyst or modify the substrate to reduce steric clash. | |
| Formation of oligomers/polymers | The concentration of the substrate is too high, favoring intermolecular reactions. | Perform the reaction at high dilution to favor the intramolecular RCM reaction. |
| Double bond isomerization | The catalyst is decomposing to form a ruthenium hydride species that catalyzes isomerization. | Add a hydride scavenger like 1,4-benzoquinone or use a catalyst that is less prone to decomposition. |
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the formation of C-C bonds in the synthesis of polycyclic systems.[9][10]
Common Issues and Solutions:
| Problem | Possible Cause | Troubleshooting Steps |
| No reaction or low yield | The palladium(0) catalyst is not being generated or is being deactivated. | Ensure that the phosphine ligand is not oxidized and that the base is appropriate for the reaction. Consider using a pre-formed Pd(0) catalyst. |
| The oxidative addition of the aryl/vinyl halide is slow. | Aryl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, you may need to use a more electron-rich ligand on the palladium or a higher reaction temperature. | |
| Poor regioselectivity of the alkene insertion | Steric or electronic factors are not strongly directing the insertion. | Modify the substrate to introduce steric bulk or electronic bias to favor the desired insertion pathway. |
| Formation of reduced arene (hydrodehalogenation) | The intermediate palladium-hydride species is reacting with the starting material. | Ensure the base is effectively scavenging the H-X generated during the reaction.[11] |
Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.[12][13][14] However, their complexity can also make them difficult to troubleshoot.
Common Issues and Solutions:
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction stops at an intermediate stage | The reaction conditions are not suitable for all steps in the cascade. | Carefully re-evaluate the reaction conditions (temperature, solvent, catalyst) to ensure they are compatible with all the transformations in the sequence. |
| An unstable intermediate is decomposing before it can react further. | Try running the reaction at a lower temperature to increase the lifetime of the intermediate. | |
| Low yield of the final product with a complex mixture of side products | The cascade is not proceeding cleanly through the desired pathway. | Simplify the system by attempting to perform the individual steps of the cascade separately to identify the problematic transformation. This will allow you to optimize the conditions for that specific step before attempting the full cascade again. |
| Poor stereoselectivity | The stereochemistry is not being effectively controlled at one or more steps in the cascade. | The introduction of a chiral catalyst or auxiliary may be necessary to control the stereochemical outcome of the cascade. |
Quantitative Data on Reaction Optimization
The following tables provide examples of how changing reaction parameters can affect the yield of a reaction. This data is illustrative and the optimal conditions for a specific reaction must be determined empirically.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | 45 |
| 2 | Dichloromethane (DCM) | 9.1 | 65 |
| 3 | Acetonitrile (MeCN) | 37.5 | 80 |
| 4 | Dimethylformamide (DMF) | 36.7 | 85 |
| 5 | Water | 80.1 | 15 |
This table illustrates that solvent polarity can have a significant impact on reaction yield.[15] For this hypothetical reaction, polar aprotic solvents give the best yields.
Table 2: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 30 |
| 2 | 50 | 12 | 65 |
| 3 | 80 | 6 | 90 |
| 4 | 110 (Reflux in Toluene) | 4 | 88 (some decomposition observed) |
This table shows that increasing the temperature can increase the reaction rate and yield, but excessive heat can lead to product decomposition.
Table 3: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 24 | 40 |
| 2 | 2.5 | 18 | 75 |
| 3 | 5 | 12 | 92 |
| 4 | 10 | 12 | 93 |
This table demonstrates that increasing the catalyst loading can improve the yield, but there is often a point of diminishing returns where further increases in catalyst do not significantly improve the outcome and only add to the cost and difficulty of purification.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
Materials:
-
Diene (1.0 equiv)
-
Dienophile (1.1 equiv)
-
Toluene (or other high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene and the dienophile.
-
Add dry toluene via syringe to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
Materials:
-
Diene substrate (1.0 equiv)
-
Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%)
-
Dry, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar glassware for inert atmosphere techniques
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the diene substrate in the dry, degassed solvent to a concentration of 0.001-0.01 M (high dilution is crucial to favor the intramolecular reaction).
-
Add the catalyst to the reaction flask under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel. The ruthenium byproducts can often be removed by this method.
Visualizations
Caption: A general workflow for troubleshooting low yields in polycyclic natural product synthesis.
Caption: Key parameters to consider for reaction optimization to improve yield and selectivity.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. The art of total synthesis through cascade reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. The Art of Total Synthesis Through Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 20.210.105.67 [20.210.105.67]
- 15. researchgate.net [researchgate.net]
Hexacyclinol degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of hexacyclinol and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a complex natural product isolated from the fungus Panus rudis.[1] Its intricate structure, featuring multiple reactive functional groups, makes it susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Understanding its stability is crucial for accurate in vitro and in vivo studies, as well as for formulation development and long-term storage.
Q2: What are the key functional groups in this compound that may contribute to its degradation?
A2: The structure of this compound contains several functional groups that are known to be reactive under certain conditions. These include:
-
Two Epoxide Rings: Three-membered cyclic ethers that are susceptible to ring-opening reactions.
-
A Lactone Ring: A cyclic ester that can undergo hydrolysis.
-
An Allylic Ether: An ether linkage adjacent to a carbon-carbon double bond, which can be prone to cleavage.
-
A Tertiary Alcohol: Which can be involved in various reactions.
-
Multiple Chiral Centers: Degradation can potentially lead to epimerization or racemization, affecting biological activity.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its functional groups, the following degradation pathways are plausible, particularly under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis: Protic acids can protonate the oxygen atoms of the epoxides and lactone, making them more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the opening of the epoxide and lactone rings.
-
Base-Catalyzed Hydrolysis: Basic conditions can promote the hydrolysis of the lactone ring through nucleophilic acyl substitution. Epoxide rings can also be opened by strong bases.
-
Photodegradation: Exposure to light, especially UV radiation, can potentially induce photochemical reactions, leading to the formation of degradation products. Molecules with multiple chromophores, like this compound, can be susceptible to photodegradation.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barriers for various degradation reactions, including ring cleavage and rearrangements.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain a neutral pH (around 7.0-7.4) for all solutions containing this compound, unless the experimental design requires otherwise. Use appropriate buffer systems to maintain a stable pH.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Choice: Use high-purity, anhydrous solvents when preparing stock solutions to minimize hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time in aqueous solution. | Lactone or epoxide ring hydrolysis. | Prepare fresh solutions before each experiment. If solutions must be stored, keep them at -80°C in small aliquots to avoid freeze-thaw cycles. Ensure the pH of the buffer is neutral. |
| Appearance of new, more polar peaks in HPLC analysis. | Hydrolysis of the lactone or epoxide rings, leading to the formation of diols or carboxylic acids. | Confirm the identity of the new peaks using mass spectrometry. If hydrolysis is confirmed, follow the prevention strategies for pH and temperature control. |
| Inconsistent results between experimental replicates. | Degradation of this compound during the experiment. | Review the experimental protocol for any steps that might introduce acidic or basic conditions, or prolonged exposure to light or heat. Ensure all reagents and solvents are of high quality. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Check the solubility of this compound in the chosen solvent system. If degradation is suspected, analyze the precipitate and the supernatant separately by HPLC to identify any changes. |
| Discoloration of the sample or solution. | Potential oxidative degradation or other complex decomposition pathways. | Store the compound and its solutions under an inert atmosphere and protected from light. Analyze the discolored sample to identify any new chromophoric degradation products. |
Data Presentation
Table 1: Typical Conditions for Forced Degradation Studies of Complex Natural Products
This table provides a starting point for designing forced degradation studies for this compound. The extent of degradation should ideally be between 5-20%.[2]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours | Epoxide and lactone ring opening, allylic ether cleavage. |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours | Lactone hydrolysis, epoxide ring opening. |
| Oxidation | 3% H₂O₂ | 2 - 24 hours | Oxidation of allylic positions or other susceptible sites. |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours | General decomposition, acceleration of other degradation pathways. |
| Photodegradation | UV (254 nm) and/or visible light | 24 - 72 hours | Photochemical reactions leading to various degradation products. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at room temperature for pre-determined time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for the pre-determined time points. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Transfer the solid this compound to a vial and place it in an oven at 60°C. Also, place a vial of the stock solution in the oven. Sample at various time points and prepare for HPLC analysis.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber. Shield a control sample from light. Sample at various time points and prepare for HPLC analysis.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Develop a gradient elution method using a mobile phase of acetonitrile and water.
-
Monitor the elution profile using a UV detector at an appropriate wavelength or a mass spectrometer.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Determine the retention times of the degradation products.
-
If using a mass spectrometer, determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Mandatory Visualization
Caption: Inferred degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Improving the Solubility of Hexacyclinol for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Hexacyclinol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a natural metabolite derived from the fungus Panus rudis. It has demonstrated antiproliferative properties, making it a compound of interest for cancer research. However, like many complex natural products, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes in biological assays.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: The most common and recommended initial solvent for dissolving hydrophobic compounds like this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. It is also miscible with water and most organic liquids, which facilitates its use in aqueous-based biological assays.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the aqueous nature of the cell culture medium cannot maintain the solubility of the hydrophobic compound once the DMSO concentration is significantly lowered. Here are several troubleshooting strategies:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5%) to minimize solvent-induced cellular toxicity. However, a slightly higher concentration may be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Use a Co-solvent: Incorporating a less toxic, water-miscible co-solvent can help maintain solubility. Polyethylene glycol (PEG), particularly PEG 400, is a common choice.
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) in the final culture medium to help emulsify the compound and prevent precipitation.
-
Dilute in Serum-Containing Medium: If your cell culture protocol allows, performing the final dilution step in a medium containing fetal bovine serum (FBS) can aid in solubility. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Gentle Warming: Briefly warming the stock solution and the culture medium to 37°C before and during the dilution process can sometimes improve solubility. However, the thermal stability of this compound should be considered.
-
Three-Step Solubilization Protocol: For particularly challenging compounds, a three-step protocol can be effective. This involves initially dissolving the compound in a minimal amount of an organic solvent like DMSO, followed by dilution in a serum-containing solution, and finally, a further dilution into the complete cell culture medium.
Q4: Are there alternative solvents to DMSO for this compound?
A4: While DMSO is the most widely used initial solvent, other options can be explored, though their compatibility with specific biological assays must be validated. These include:
-
Ethanol: Can be used as an initial solvent, but it is generally more volatile and can be more toxic to cells at lower concentrations compared to DMSO.
-
Acetone: Another potential solvent, but its volatility and higher potential for cytotoxicity require careful control of the final concentration.
-
Dimethylformamide (DMF): Similar to DMSO in its solvent properties but can also exhibit cellular toxicity.
For any alternative solvent, it is essential to determine the maximum tolerable concentration for your specific cell line and assay.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in antiproliferation assays.
Possible Cause: Precipitation of this compound leading to variable effective concentrations.
Solutions:
-
Visual Inspection: Before adding your diluted this compound to the cells, visually inspect the solution for any signs of precipitation (cloudiness, particles). Centrifuge the diluted solution at a low speed and check for a pellet.
-
Solubility Enhancement: If precipitation is observed, implement one or more of the strategies outlined in FAQ Q3 , such as using a co-solvent or surfactant.
-
Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium, thereby reducing the disruption of the aqueous environment.
-
Order of Addition: When preparing your final dilution, add the this compound-DMSO stock solution to the culture medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
Problem 2: High background toxicity observed in the vehicle control group.
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.
Solutions:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not significantly affect cell viability. This concentration should not be exceeded in your experiments with this compound.
-
Reduce Solvent Volume: If possible, prepare a more concentrated stock solution of this compound to reduce the volume of solvent added to the final assay volume.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides general solubility information for hydrophobic compounds in common solvents. Researchers should empirically determine the solubility of their specific batch of this compound.
| Solvent | General Solubility of Hydrophobic Compounds | Recommended Starting Concentration for Stock Solution |
| DMSO | High | 10-50 mM |
| Ethanol | Moderate to High | 10-20 mM |
| Methanol | Moderate | 5-10 mM |
| Acetone | Moderate to High | 10-20 mM |
Note: These are general ranges. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound using DMSO
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder (Molar Mass: ~416.47 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be applied if necessary.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium.
-
To minimize precipitation, add the DMSO stock solution dropwise to the culture medium while gently vortexing.
-
Ensure the final DMSO concentration in the highest concentration of this compound tested does not exceed the predetermined tolerance of the cell line (typically ≤ 0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest this compound concentration to the same final volume of culture medium.
-
Visualizations
Signaling Pathway: Cell Cycle Regulation by Cyclin D/CDK4/6 and Cyclin E/CDK2
As an antiproliferative agent, this compound likely interferes with cell cycle progression. A primary regulatory point in the cell cycle is the G1/S transition, which is controlled by cyclin-dependent kinases (CDKs). The following diagram illustrates this key signaling pathway.[1][2][3][4][5]
References
Validation & Comparative
A Comparative Analysis of Hexacyclinol and Panepophenanthrin: Unraveling Two Natural Products from Panus rudis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally intriguing natural products, Hexacyclinol and panepophenanthrin, both originating from the fungus Panus rudis. While sharing a common biological source, these compounds exhibit distinct biological activities, making them compelling subjects for research and potential drug development. This analysis delves into their chemical properties, biological effects supported by experimental data, and the signaling pathways they modulate.
Executive Summary
This compound and panepophenanthrin are complex polycyclic compounds isolated from the fungus Panus rudis. Panepophenanthrin has been identified as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system, which is a key regulator of protein degradation in eukaryotic cells. Its inhibitory action on this pathway makes it a valuable tool for studying protein degradation and a potential lead for anticancer therapies.
This compound, initially noted for its antiproliferative properties, was the subject of significant structural controversy. Its true structure was ultimately confirmed through total synthesis. While its precise molecular target remains less defined than that of panepophenanthrin, its ability to inhibit the growth of various cancer cell lines suggests it may interfere with critical cellular processes. This guide presents a side-by-side comparison of their known biological activities, supported by available quantitative data and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and panepophenanthrin, providing a clear comparison of their biological potency.
| Feature | This compound | Panepophenanthrin |
| Biological Activity | Antiproliferative | Ubiquitin-Activating Enzyme (E1) Inhibitor |
| Molecular Target | Not definitively identified | Ubiquitin-Activating Enzyme (E1) |
| IC50 Values | L-929 cells: 10 µg/mL K562 cells: > 50 µg/mL HeLa cells: > 50 µg/mL[1] | Ubiquitin-Activating Enzyme (E1): 17.0 µg/mL (40.8 µM)[2][3] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Antiproliferative Activity Assay for this compound
The antiproliferative activity of this compound was determined using a colorimetric microtiter plate assay with the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is cleaved to a formazan dye by metabolically active cells.[1]
Cell Lines and Culture:
-
L-929 (mouse fibrosarcoma)
-
K562 (human chronic myelogenous leukemia)
-
HeLa (human cervical carcinoma) Cells were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well.
-
After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of this compound.
-
The plates were incubated for an additional 72 hours.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for another 4 hours to allow for formazan crystal formation.
-
The supernatant was removed, and the formazan crystals were dissolved in 100 µL of isopropanol containing 0.04 N HCl.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Ubiquitin-Activating Enzyme (E1) Inhibition Assay for Panepophenanthrin
The inhibitory effect of panepophenanthrin on the ubiquitin-activating enzyme (E1) was assessed by monitoring the formation of the E1-ubiquitin intermediate via immunoblotting.[3]
Reagents:
-
Human recombinant ubiquitin-activating enzyme (E1)
-
Human recombinant ubiquitin
-
ATP (adenosine triphosphate)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 1 mM DTT
-
Panepophenanthrin dissolved in DMSO
-
Anti-ubiquitin antibody
Assay Procedure:
-
The reaction mixture was prepared containing E1 enzyme, ubiquitin, and ATP in the reaction buffer.
-
Panepophenanthrin at various concentrations was added to the reaction mixture.
-
The reaction was initiated by the addition of ATP and incubated at 37°C for 30 minutes.
-
The reaction was stopped by the addition of SDS-PAGE sample buffer lacking a reducing agent.
-
The samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then probed with an anti-ubiquitin antibody to detect the E1-ubiquitin complex.
-
The protein bands were visualized using a chemiluminescence detection system.
-
The intensity of the bands corresponding to the E1-ubiquitin complex was quantified, and the IC50 value was determined from the dose-dependent inhibition curve.
Signaling Pathway and Mechanism of Action
Panepophenanthrin: Targeting the Ubiquitin-Proteasome Pathway
Panepophenanthrin's mechanism of action is well-defined, targeting the initial and crucial step of the ubiquitin-proteasome pathway. This pathway is a major system for controlled protein degradation in eukaryotic cells, playing a vital role in cell cycle regulation, signal transduction, and removal of misfolded proteins. By inhibiting the ubiquitin-activating enzyme (E1), panepophenanthrin effectively blocks the entire downstream ubiquitination cascade.
Caption: Mechanism of panepophenanthrin inhibition of the ubiquitin-proteasome pathway.
This compound: An Antiproliferative Agent with an Undefined Target
In contrast to panepophenanthrin, the precise molecular target and signaling pathway through which this compound exerts its antiproliferative effects have not been fully elucidated. Its activity against the L-929 fibrosarcoma cell line at a relatively low concentration suggests a specific mechanism of action rather than general cytotoxicity. Potential mechanisms could involve the induction of apoptosis or cell cycle arrest. The structural relationship between this compound and panepophenanthrin, with Rychnovsky proposing the correct structure of this compound based on panepophenanthrin, may suggest that they could interact with related cellular machinery, although this remains speculative.
Caption: Hypothetical mechanism of action for this compound's antiproliferative effects.
Conclusion
This compound and panepophenanthrin, two natural products from the same fungal source, present distinct yet compelling profiles for further investigation. Panepophenanthrin's well-characterized role as a ubiquitin-activating enzyme (E1) inhibitor provides a solid foundation for its use as a chemical probe and a starting point for the development of therapeutics targeting the ubiquitin-proteasome system. The journey to elucidate the correct structure of this compound highlights the importance of rigorous analytical and synthetic chemistry in natural product research. While its specific molecular target remains to be discovered, its antiproliferative activity warrants further investigation to uncover its mechanism of action, which could reveal novel cellular pathways for therapeutic intervention. This comparative guide serves as a valuable resource for researchers interested in these fascinating natural products and their potential applications in biology and medicine.
References
A Tale of Two Syntheses: The Crucial Role of Structural Validation in the Total Synthesis of Hexacyclinol
The synthesis of the natural product Hexacyclinol, a metabolite isolated from the fungus Panus rudis, stands as a compelling case study in the critical importance of rigorous structural elucidation in modern organic chemistry. An initial report of its total synthesis was later retracted due to a structural misassignment, a correction that was only possible through subsequent computational and synthetic efforts. This guide provides a comparative overview of the two pivotal synthetic campaigns, offering valuable insights for researchers in natural product synthesis and drug development.
The Disputed and the Confirmed: A Head-to-Head Comparison
The initial synthesis, reported by La Clair in 2006, targeted a proposed structure of this compound that was later proven to be incorrect.[1][2] A revised structure was proposed by Rychnovsky based on computational analysis of NMR data, which was then successfully synthesized by the Porco group in the same year, confirming the true structure of this compound.[3][4][5] La Clair's publication was subsequently retracted in 2012.[4]
| Metric | Porco Synthesis (Confirmed Structure) | La Clair Synthesis (Incorrect Structure) |
| Overall Yield | 38%[6] | Not definitively established due to retraction |
| Number of Steps | 10[6] | ~15 (based on proposed scheme)[6] |
| Key Reactions | Diels-Alder Dimerization, Intramolecular Acid-Catalyzed Cyclization[7] | Proposed [2+2+2] Cycloaddition[1] |
| Stereocontrol | Highly stereoselective Diels-Alder reaction[7] | Complex stereochemical challenges |
| Confirmation | Confirmed by 1H and 13C NMR spectroscopy and X-ray crystallography matching the natural product[4][7][8] | Spectroscopic data did not match the natural product, leading to the structural revision[4] |
Experimental Protocols: Divergent Pathways to Different Molecules
The synthetic strategies employed by the two groups were fundamentally different, reflecting their pursuit of distinct molecular architectures.
The Successful Synthesis of this compound (Porco, 2006)
The Porco synthesis is a concise and elegant approach that hinges on a biomimetic strategy. The key steps are:
-
Monomer Synthesis: Preparation of an epoxyquinol monomer over several steps.
-
Diels-Alder Dimerization: A highly stereoselective Diels-Alder reaction of the monomer to form the core dimeric structure. This reaction proceeds with high fidelity, establishing the complex stereochemistry of the natural product.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization to complete the cage-like structure of this compound.[3][7]
The final product's structure was unequivocally confirmed by comparing its spectroscopic data with that of the natural product, and ultimately by X-ray crystallography.[4][7]
The Retracted Synthesis of a this compound Isomer (La Clair, 2006)
Disclaimer: The following protocol is based on the retracted publication and represents a proposed synthesis of an isomer of this compound, not the natural product itself.
The synthesis proposed by La Clair involved a more linear sequence with a key, albeit ultimately incorrect, complexity-building step:
-
Fragment Assembly: The synthesis began with the construction of two key fragments of the molecule.
-
Proposed [2+2+2] Cycloaddition: The central and most complex step was a proposed [2+2+2] cycloaddition to form a peroxide-containing ring system. This reaction was intended to construct the core of the originally proposed structure.[1]
-
Final Modifications: Subsequent functional group manipulations to yield the targeted, but incorrect, structure.
The spectroscopic data of the final compound synthesized by La Clair did not match that of the naturally isolated this compound, which led to the re-evaluation of its structure.[4]
Visualizing the Synthetic Strategies
The following diagrams illustrate the conceptual workflows of the two synthetic approaches.
Caption: Workflow of the Porco synthesis of this compound.
References
- 1. Total Synthesis of this compound by La Clair [organic-chemistry.org]
- 2. Total syntheses of this compound, 5-epi-hexacyclinol, and desoxothis compound unveil an antimalarial prodrug motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound by Porco [organic-chemistry.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Total synthesis and structure assignment of (+)-hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Curious Wavefunction: this compound: Case Closed [wavefunction.fieldofscience.com]
Comparative Efficacy of Hexacyclinol Derivatives: A Landscape of Unexplored Potential
Despite the initial promise of Hexacyclinol as a molecule with antiproliferative properties, a comprehensive comparative analysis of its derivatives is currently unavailable in published scientific literature. This is largely due to a significant historical correction of its chemical structure. While the natural product itself has been successfully synthesized, subsequent research detailing the synthesis and comparative biological evaluation of a series of its analogs has not been publicly reported. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the foundational knowledge surrounding this compound, including its known biological activity, the experimental protocols that would be essential for evaluating any future derivatives, and its potential mechanism of action through the lens of relevant signaling pathways.
The Structural Elucidation of this compound: A Critical Prerequisite for Derivative Exploration
Initially isolated from the fungus Panus rudis, this compound was first reported to exhibit antiproliferative activity against cancer cell lines. However, the initially proposed chemical structure was later proven to be incorrect. In 2006, the correct structure of this compound was established through total synthesis by the research group of John Porco, Jr., confirming the structural reassignment proposed by Scott Rychnovsky.[1][2][3] This pivotal correction means that any structure-activity relationship (SAR) studies or derivative syntheses based on the original, incorrect structure would be invalid for understanding the true potential of this natural product scaffold. To date, follow-up studies detailing the synthesis and comparative efficacy of derivatives based on the correct this compound structure have not been published.
Evaluating the Antiproliferative Potential: Standard Experimental Protocols
Should a library of this compound derivatives be synthesized, their efficacy would likely be assessed using established in vitro cytotoxicity assays. These experiments are fundamental to determining the concentration of a compound required to inhibit cancer cell growth and to compare the potency of different analogs.
Key Experimental Methodologies:
-
Cell Viability Assays (MTT, MTS, or CellTiter-Glo®): These colorimetric or luminescent assays are workhorse methods in cancer research to quantify the number of viable cells in a culture after treatment with a test compound. The principle involves the metabolic reduction of a substrate by viable cells into a colored or luminescent product, the intensity of which is proportional to the number of living cells.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): To determine if the cytotoxic effect is due to programmed cell death (apoptosis), flow cytometry-based assays using Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells) are commonly employed.
-
Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This helps to elucidate if a compound induces cell death by arresting the cell cycle at a specific checkpoint.
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in cell proliferation, apoptosis, and relevant signaling pathways. For instance, one could examine the levels of cyclins, cyclin-dependent kinases (CDKs), caspases, and Bcl-2 family proteins.
The following diagram illustrates a general workflow for the in vitro evaluation of novel antiproliferative compounds.
Potential Mechanism of Action: Targeting the SERCA Pump and Calcium Signaling
While the precise molecular target of this compound has not been definitively elucidated, its structural features and the biological activity of related compounds suggest that it may function as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. The SERCA pump is a crucial ion transporter that maintains a low cytosolic calcium concentration by actively pumping calcium ions into the endoplasmic reticulum (ER).
Inhibition of the SERCA pump leads to an increase in cytosolic calcium levels and depletion of ER calcium stores. This disruption of calcium homeostasis can trigger ER stress and the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells. Many cancer cells are particularly sensitive to disruptions in calcium signaling, making SERCA an attractive target for anticancer drug development.
The signaling cascade initiated by SERCA inhibition is depicted in the following diagram.
Future Directions and Conclusion
The field of this compound research presents a significant opportunity for the discovery of novel anticancer agents. The establishment of the correct structure and a viable total synthesis route by Porco and colleagues has paved the way for the creation and exploration of a chemical library of this compound derivatives. Future research should focus on:
-
Synthesis of a diverse library of this compound analogs: Modifications at various positions on the this compound scaffold will be crucial for developing a robust structure-activity relationship.
-
Systematic in vitro evaluation: A comprehensive screening of these derivatives against a panel of cancer cell lines will be necessary to identify potent and selective compounds.
-
Mechanism of action studies: Elucidating the precise molecular target(s) and downstream signaling pathways affected by the most active derivatives will be essential for their further development.
References
Evaluating the Therapeutic Potential of Hexacyclinol: A Comparative Analysis with Standard Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data available for Hexacyclinol, a fungal metabolite with antiproliferative properties. Due to the early stage of research, a direct comparison of the therapeutic index is not yet possible. This document focuses on its in vitro cytotoxicity against the murine fibroblast cell line L-929 and contrasts its known biological activity with that of established chemotherapeutic drugs, cisplatin and doxorubicin.
This compound, a natural product isolated from the fungus Panus rudis, has demonstrated antiproliferative effects, suggesting its potential as a novel anticancer agent. However, comprehensive in vivo studies required to determine its therapeutic index—a critical measure of a drug's safety and efficacy, defined as the ratio of the toxic dose to the therapeutic dose—are not yet available in published literature. This guide, therefore, presents a comparison based on in vitro cytotoxicity data and the established mechanisms of action of standard-of-care chemotherapeutics.
Comparative Analysis of In Vitro Cytotoxicity and Mechanism of Action
The following table summarizes the available data for this compound and compares it with two widely used chemotherapy drugs, cisplatin and doxorubicin. It is important to note that the cytotoxicity data for this compound is limited to a specific cell line and further research is required to understand its broader anticancer potential.
| Compound | Target Cell Line | IC50 (Concentration for 50% Inhibition) | Mechanism of Action | Therapeutic Index |
| This compound | L-929 (Murine Fibroblast) | Data not available in quantitative form | Antiproliferative | Not established |
| Cisplatin | Various Cancer Cell Lines | Cell line dependent (e.g., ~2-40 µM for SKOV-3)[1] | DNA cross-linking leading to apoptosis[2][3] | Narrow[2] |
| Doxorubicin | Various Cancer Cell Lines | Cell line dependent | Inhibition of topoisomerase II, DNA intercalation, generation of reactive oxygen species[4] | Narrow |
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of a compound against an adherent cancer cell line using the MTT assay.
-
Cell Preparation:
-
Culture adherent cancer cells (e.g., L-929) in appropriate media and conditions until they reach approximately 80% confluency.
-
Trypsinize the cells, neutralize with media containing serum, and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in fresh media and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
Remove the media from the 96-well plate and add the media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (media with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Determination of Therapeutic Index (In Vivo)
The therapeutic index is determined from in vivo studies using animal models. It is typically calculated as the ratio of the dose that is toxic to 50% of the population (TD50) or lethal to 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).
-
LD50 Determination: Involves administering a range of doses of the compound to groups of animals and observing the mortality rate over a specified period. Various methods, such as the up-and-down procedure, can be used to minimize the number of animals required.[6][7]
-
ED50 Determination: Requires a relevant animal model of the disease (e.g., tumor xenografts). Different doses of the compound are administered, and the desired therapeutic effect (e.g., tumor growth inhibition) is measured.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in evaluating a potential anticancer compound and the mechanisms of action of standard drugs, the following diagrams are provided.
Caption: Workflow for IC50 Determination.
Caption: Mechanisms of Action for Standard Drugs.
Conclusion
This compound presents an interesting profile as a potential antiproliferative agent. However, the current body of research is insufficient to conduct a thorough evaluation of its therapeutic index in comparison to standard chemotherapeutic drugs. The immediate next steps for advancing the understanding of this compound's therapeutic potential should focus on:
-
Quantitative analysis of its in vitro cytotoxicity across a broad panel of human cancer cell lines to determine its IC50 values and spectrum of activity.
-
In-depth mechanistic studies to identify its molecular targets and the specific signaling pathways it modulates.
-
In vivo studies in relevant animal models to assess its efficacy, toxicity, and ultimately, to determine its therapeutic index.
This foundational data will be critical for determining whether this compound warrants further development as a novel anticancer therapeutic.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. bioengineer.org [bioengineer.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. enamine.net [enamine.net]
structural comparison of Hexacyclinol with other polycyclic natural products
A Structural and Biological Comparison of Hexacyclinol with Other Polycyclic Natural Products
This compound, a structurally complex polycyclic natural product isolated from the fungus Panus rudis, has garnered significant attention in the scientific community. Its unique architecture and biological activity, particularly its antiproliferative properties, make it a subject of interest for researchers in natural product synthesis and drug development. This guide provides a structural and biological comparison of this compound with other notable polycyclic natural products, including Panepophenanthrin, Maoecrystal V, Elisapterosin B, and Elisabethin A.
Structural Comparison
These molecules, while all classified as polycyclic natural products, exhibit a remarkable diversity in their skeletal frameworks, stereochemistry, and functional group arrays.
This compound possesses a highly intricate hexacyclic core featuring multiple stereocenters and oxygen-containing functional groups. The correct structure was a subject of controversy until its definitive confirmation through total synthesis.
Panepophenanthrin , also isolated from Panus rudis, shares a biosynthetic relationship with this compound. It features a densely functionalized core with a lactone ring and multiple hydroxyl groups. Its structure is also complex, with a high degree of oxidation.
Maoecrystal V , a pentacyclic diterpenoid from the plant Isodon eriocalyx, is characterized by a highly congested and unique cage-like structure. Its complexity has made it a challenging target for total synthesis.
Elisapterosin B and Elisabethin A are marine-derived diterpenoids isolated from the gorgonian coral Pseudopterogorgia elisabethae. They share a common tricyclic core, with Elisapterosin B possessing an additional ether bridge, forming a tetracyclic system.
Biological Activity Comparison
The diverse structures of these natural products confer a range of biological activities, from anticancer to antimicrobial effects.
| Compound | Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀/MIC) |
| This compound | Antiproliferative | Various cancer cell lines | Data not available in searched literature |
| Panepophenanthrin | Inhibitor of Ubiquitin-Activating Enzyme (E1) | In vitro enzymatic assay | Data not available in searched literature |
| Maoecrystal V | Cytotoxic | HeLa (cervical cancer) | IC₅₀: 0.02 µg/mL (initially reported)[1], later disputed as inactive[1][2] |
| K562 (leukemia), A549 (lung), BGC-823 (adenocarcinoma) | Significantly less active than against HeLa[3] | ||
| Elisapterosin B | Antitubercular | Mycobacterium tuberculosis H37Rv | 79% inhibition at 1.5 µg/mL[4] |
| Elisabethin A | Cytotoxic, Antitubercular (class) | Various cancer cell lines, M. tuberculosis | Data for specific compound not available, but class shows activity[5] |
Experimental Protocols
1. Antiproliferative/Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7][8][9][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
2. Ubiquitin-Activating Enzyme (E1) Inhibition Assay
This assay measures the inhibition of the first step in the ubiquitin-proteasome pathway, which is the activation of ubiquitin by the E1 enzyme.[11][12][13][14][15]
-
Principle: The assay quantifies the ATP-dependent formation of a thioester bond between ubiquitin and the E1 enzyme. Inhibition is measured by a decrease in this activity.
-
Procedure:
-
Incubate recombinant E1 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding ATP and labeled ubiquitin (e.g., fluorescently or radioactively labeled).
-
After a set incubation period, stop the reaction.
-
The formation of the E1-ubiquitin thioester conjugate can be detected by various methods, such as:
-
Fluorescence polarization: If using a fluorescently labeled ubiquitin.
-
Autoradiography: If using a radioactively labeled ubiquitin, following separation by SDS-PAGE.
-
Pyrophosphate detection: Measuring the production of pyrophosphate, a byproduct of the ATP-dependent reaction.[11]
-
-
Determine the IC₅₀ value of the inhibitor.
-
3. Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[16][17][18][19][20]
-
Principle: The indicator dye Alamar Blue is reduced by metabolically active mycobacterial cells, resulting in a color change from blue to pink. The absence of a color change indicates inhibition of bacterial growth.
-
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Incubate the plates at 37°C for several days (typically 5-7 days).
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using the DOT language to visualize a key signaling pathway and a common experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway, highlighting the inhibitory action of Panepophenanthrin on the E1 enzyme.
Caption: A generalized workflow for determining cell viability and IC₅₀ values using the MTT assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward the total synthesis of elisapterosin B: A Hg(OTf)2-promoted diastereoselective intramolecular Friedel-Crafts alkylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Hexacyclinol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Hexacyclinol. As a novel and complex organic molecule with antiproliferative properties, this compound should be handled with the utmost care, assuming high potency and potential toxicity.[1][2] Adherence to these procedural guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a substance of unknown toxicity. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Ensure gloves are regularly inspected for tears or punctures. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Must be ANSI Z87-rated and provide a complete seal around the eyes to protect against splashes.[3] Standard safety glasses are insufficient. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[3] It should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | Fume Hood | All handling of solid this compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory.[3] |
Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps for safe handling during experimental procedures.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or involves a volatile solvent, evacuate the entire lab. Alert laboratory supervisor and safety officer. Small spills of solutions can be absorbed with an inert material (e.g., vermiculite, sand), which should then be treated as hazardous waste. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Proper segregation and disposal are mandatory to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal plan for this compound-contaminated waste.
Disposal "Do Nots":
-
Do not dispose of any this compound waste down the drain.[4]
-
Do not mix this compound waste with non-hazardous waste.
-
Do not dispose of untreated solid waste in regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
